![molecular formula C24H24N2O2 B11596639 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-](/img/structure/B11596639.png)
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the phenoxymethyl and propoxybenzyl groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound can also interact with DNA or RNA, disrupting their function and leading to cell death . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- can be compared with other similar benzimidazole derivatives, such as:
2-(phenoxymethyl)-1H-benzimidazole: This compound has similar structural features but lacks the propoxybenzyl group, which may affect its biological activity and applications.
1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole: This derivative has a methyl group instead of the propoxybenzyl group, leading to differences in its chemical and biological properties.
The uniqueness of 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C24H24N2O2 |
---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-(phenoxymethyl)-1-[(4-propoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O2/c1-2-16-27-21-14-12-19(13-15-21)17-26-23-11-7-6-10-22(23)25-24(26)18-28-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3 |
InChI-Schlüssel |
JBQPOQYSDNXBQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.